

Toxicological Profile of Ethylenediuera: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethylenediuera**

Cat. No.: **B156026**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of **Ethylenediuera** (EDU) is not well-documented in publicly available scientific literature. This guide summarizes the limited available information and outlines the standard methodologies for a comprehensive toxicological assessment, highlighting the significant data gaps for EDU. Data on related compounds are provided for context but should not be directly extrapolated to **Ethylenediuera**.

Introduction

Ethylenediuera (EDU), chemically known as N-[2-(2-Oxo-1-imidazolidinyl)ethyl]-N'-phenylurea, is a synthetic compound primarily recognized for its role as an antiozonant protectant in plants. While its phytoprotective properties have been the subject of considerable research, its toxicological profile in mammals remains largely uncharacterized. This document aims to provide a comprehensive overview of the known toxicological data for EDU and to delineate the standard experimental protocols required for a thorough safety assessment.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Reference
CAS Number	10543-57-4	
Molecular Formula	C11H14N4O2	
Molecular Weight	234.26 g/mol	
Appearance	White solid	
Melting Point	162-164 °C	[1]
Solubility	Information not readily available	
LogP	Information not readily available	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME studies on **Ethylenedurea** in mammals were identified in the public domain. Understanding the ADME profile is critical for assessing systemic exposure and potential target organ toxicity.

Standard Experimental Protocol for ADME Studies:

A typical ADME study would involve the administration of radiolabeled EDU (e.g., with ¹⁴C or ³H) to laboratory animals, most commonly rats, via the intended routes of human exposure (e.g., oral, dermal).

- Absorption: Determined by measuring the amount of radioactivity in blood, plasma, urine, and feces over time.
- Distribution: Assessed through quantitative whole-body autoradiography or by measuring radioactivity in various tissues and organs at different time points after administration.
- Metabolism: Involves the identification and quantification of metabolites in plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear

magnetic resonance (NMR) spectroscopy. In vitro studies using liver microsomes from different species (including human) are also conducted to assess metabolic pathways and potential for drug-drug interactions.

- Excretion: The routes and rate of excretion are determined by quantifying the radioactivity in urine, feces, and expired air over a defined period.

Acute Toxicity

No definitive acute toxicity studies (e.g., LD50) for **Ethylenedurea** were found. For the related compound Tetraacetylenediamine (TAED), the following data is available:

Test	Species	Route	Value	Classification	Reference
Acute Oral LD50	Rat	Oral	>2,000 mg/kg bw	Not Classified	

Standard Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423):

This method involves a stepwise procedure with the use of a limited number of animals.

- Animal Species: Typically female rats are used.
- Dosage: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Procedure: If no mortality occurs at the starting dose, a higher dose is used in another group of animals. If mortality is observed, the test is repeated with a lower dose. The procedure continues until the dose causing mortality is identified or the limit dose (2000 mg/kg) is reached without mortality.
- Endpoint: The result is an LD50 estimate and a classification of the substance according to the Globally Harmonized System (GHS).

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for **Ethylenediurea** were identified. These studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL) and identifying target organs for toxicity after repeated exposure.

Standard Experimental Protocol for a 90-Day Sub-chronic Oral Toxicity Study (OECD Guideline 408):

- Animal Species: Typically rats, with both sexes being used.
- Groups: At least three dose groups and a control group, with a minimum of 10 animals per sex per group.
- Administration: The test substance is administered daily via the oral route (in feed, drinking water, or by gavage) for 90 days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
- Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.
- Endpoint: The NOAEL is determined as the highest dose at which no adverse effects are observed.

Genotoxicity

No specific genotoxicity studies for **Ethylenediurea** were found. For the related compound Tetraacetyl ethylenediamine (TAED), it has been reported to be not mutagenic in an Ames assay, an in vitro human lymphocyte chromosome aberration study, and an in vivo micronucleus assay.

Standard Genotoxicity Test Battery (ICH S2(R1) and OECD Guidelines):

A standard battery of tests is required to assess the genotoxic potential of a substance.

- Gene Mutation in Bacteria (Ames Test - OECD Guideline 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (base-pair substitutions and frameshifts). The test is conducted with and without a metabolic activation system (S9 mix).
- In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD Guideline 490 or HPRT Test - OECD Guideline 476): These assays detect gene mutations in mammalian cells in culture.
- In Vitro Micronucleus Test (OECD Guideline 487): This test detects clastogenic (chromosome breaking) and aneuploid (chromosome loss) effects in mammalian cells by scoring for the presence of micronuclei in the cytoplasm of interphase cells.
- In Vivo Genotoxicity Test: If any of the in vitro tests are positive, an in vivo test is typically required. The most common is the in vivo micronucleus test (OECD Guideline 474) in rodents, which assesses chromosomal damage in bone marrow cells.

Carcinogenicity

No carcinogenicity bioassays for **Ethylenedurea** were identified. Long-term animal studies are necessary to evaluate the carcinogenic potential of a compound.

Standard Experimental Protocol for a Carcinogenicity Bioassay (OECD Guideline 451):

- Animal Species: Typically rats and mice, with both sexes being used.
- Groups: At least three dose groups and a control group, with at least 50 animals per sex per group.
- Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
- Observations: Lifelong clinical observations, regular body weight and food consumption measurements.

- Pathology: A complete necropsy and comprehensive histopathological examination of all organs and tissues from all animals are performed.
- Endpoint: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for **Ethylenedurea** were found. The related compound Ethylene urea has been noted to have moderate reproductive/developmental effects.

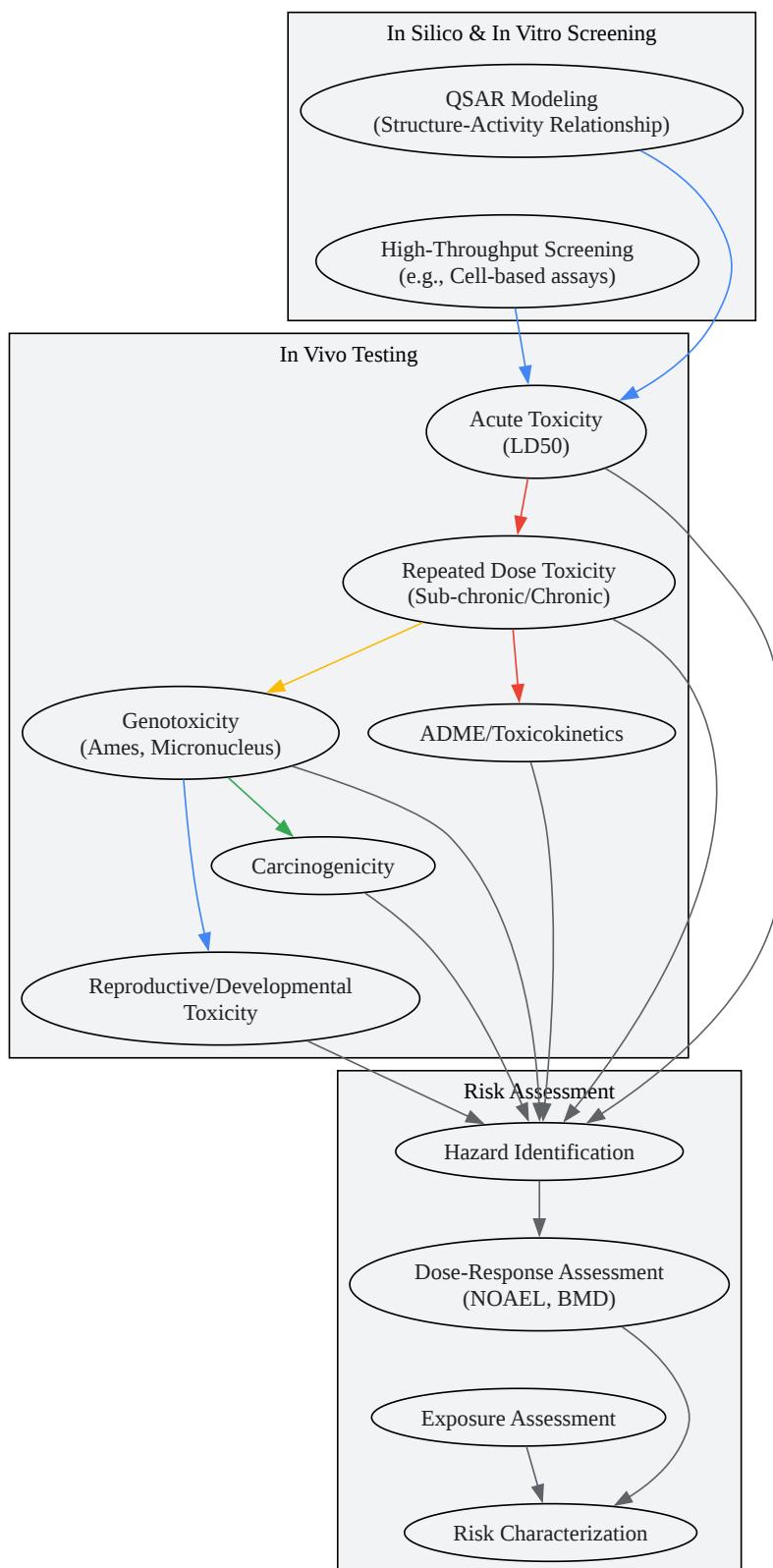
Standard Experimental Protocol for a Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421):

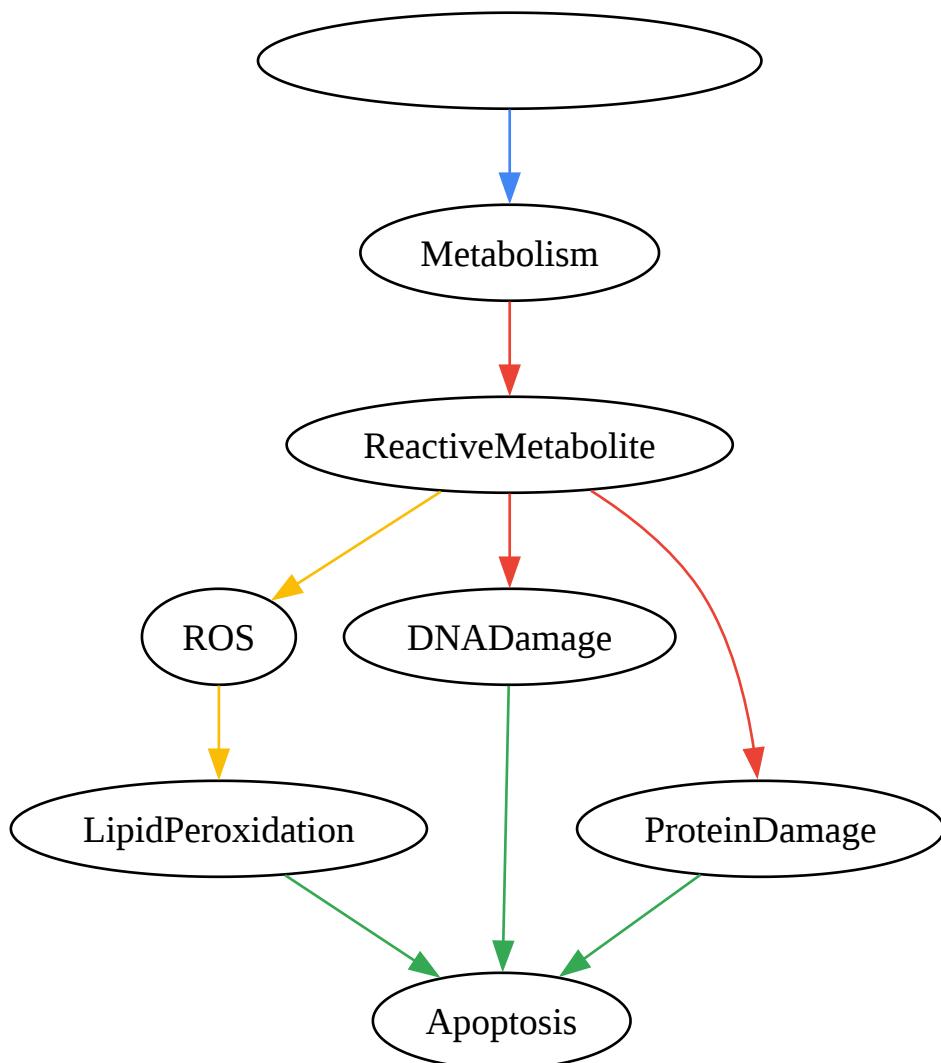
This screening study provides initial information on potential effects on male and female fertility and offspring development.

- Animal Species: Typically rats.
- Groups: At least three dose groups and a control group.
- Administration: Males are dosed for a minimum of four weeks (including a pre-mating and mating period). Females are dosed throughout the study (pre-mating, gestation, and lactation).
- Endpoints: Mating performance, fertility, gestation length, parturition, and litter size are recorded. Offspring are examined for viability, growth, and any developmental abnormalities.
- Pathology: A detailed histopathological examination of the reproductive organs of the parent animals is conducted.

A more comprehensive evaluation would require a two-generation study (OECD Guideline 416).

Visualizations

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Conclusion and Data Gaps

The toxicological profile of **Ethylenediuera** is largely incomplete, with a significant lack of data across all major toxicological endpoints. While it has a well-defined use in agriculture as a plant protectant, its safety in mammals has not been adequately assessed based on publicly available information. The primary data gaps include:

- Toxicokinetics (ADME): No data available.
- Acute Toxicity: No definitive LD50 value has been established.

- Sub-chronic and Chronic Toxicity: No studies have been identified to determine a NOAEL or target organs.
- Genotoxicity: A complete battery of in vitro and in vivo genotoxicity tests is lacking.
- Carcinogenicity: No long-term carcinogenicity bioassays have been conducted.
- Reproductive and Developmental Toxicity: No studies are available to assess the potential effects on fertility and development.

Given the widespread use of many chemicals in various applications, a comprehensive toxicological evaluation of **Ethylenedurea** according to current international guidelines is warranted to ensure human and environmental safety. Researchers and drug development professionals should exercise caution and consider the need for de novo toxicological testing if considering any application of **Ethylenedurea** that could lead to human exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5001141A - N-(2-(2-oxo-1-imidazolidinyl)ethyl)-3-phenyl-urea and analogs as agents for induction of antioxidant enzymes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Toxicological Profile of Ethylenedurea: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156026#toxicological-profile-of-ethylenedurea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com